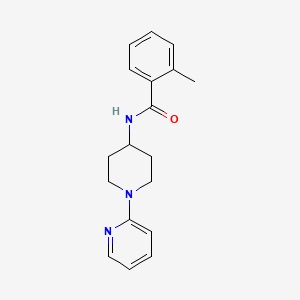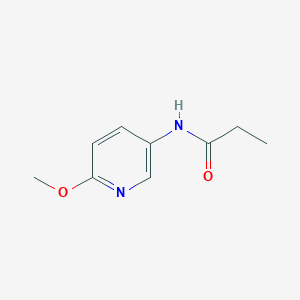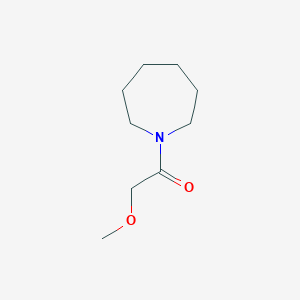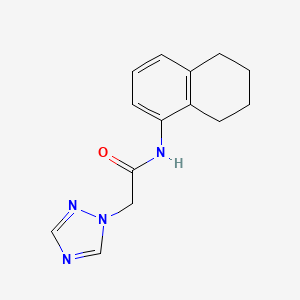
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide, also known as IPP or GW405833, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. In agriculture, this compound has been shown to have insecticidal properties, making it a potential candidate for the development of insecticides. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
作用机制
The exact mechanism of action of 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the brain, including the serotonin receptor and the adenosine receptor. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as improve cognitive function and mood. This compound has also been shown to have insecticidal properties, making it a potential candidate for the development of insecticides.
实验室实验的优点和局限性
One advantage of using 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for research on 4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide. In medicine, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and analgesic effects, as well as its potential use as an antidepressant and anxiolytic agent. In agriculture, further studies are needed to determine the full range of insecticidal properties of this compound and its potential use as an insecticide. In materials science, further studies are needed to explore the potential use of this compound as a building block for the synthesis of novel materials. Overall, this compound has the potential to make significant contributions to a range of scientific fields, and further research is needed to fully explore its potential.
合成方法
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide can be synthesized using various methods, including the reaction of 1-benzylpiperazine with isobutyryl chloride and subsequent hydrogenation, or the reaction of 1-benzylpiperazine with isobutyric anhydride and subsequent reduction. The purity and yield of this compound can be improved by using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
4-propan-2-yl-N-(2-propan-2-ylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)15-7-5-6-8-16(15)18-17(21)20-11-9-19(10-12-20)14(3)4/h5-8,13-14H,9-12H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLKEAYLTYGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)


![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)



![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)


![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)